molecular formula C8H5BrN2O2 B2459057 4-Bromo-1H-indazole-7-carboxylic acid CAS No. 1928754-98-6; 953409-99-9

4-Bromo-1H-indazole-7-carboxylic acid

Katalognummer: B2459057
CAS-Nummer: 1928754-98-6; 953409-99-9
Molekulargewicht: 241.044
InChI-Schlüssel: ZAQCUITUMSVVIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1H-indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.044. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1H-indazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-indazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-bromo-1H-indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-4(8(12)13)7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQCUITUMSVVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1928754-98-6
Record name 4-bromo-2H-indazole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Computational Insights into the Electronic Properties of 4-Bromo-1H-indazole-7-carboxylic Acid: A Density Functional Theory (DFT) Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the fundamental quantum mechanical behavior of pharmacophores. Indazole derivatives are widely recognized as bioisosteres of indoles, exhibiting a diverse array of pharmacological activities, including kinase inhibition and targeted anticancer properties[1]. Specifically, 4-Bromo-1H-indazole-7-carboxylic acid (CAS: 1928754-98-6) serves as a highly versatile building block. The presence of a bromine atom (a heavy halogen capable of halogen bonding) and a carboxylic acid group (a classic hydrogen-bond donor/acceptor) on the rigid indazole core creates a complex electronic environment.

This whitepaper provides an in-depth technical guide to evaluating the electronic properties, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) of 4-Bromo-1H-indazole-7-carboxylic acid using Density Functional Theory (DFT).

Methodological Rationale: Why B3LYP/6-311++G(d,p)?

In computational chemistry, selecting the appropriate level of theory is a delicate balance between computational cost and physical accuracy. For halogenated, heteroaromatic carboxylic acids, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for ground-state electronic property calculations[2].

  • Causality of the Basis Set: The inclusion of diffuse functions (++) is non-negotiable for this molecule. Diffuse functions allow electron orbitals to occupy a larger region of space, which is critical for accurately modeling the lone pairs on the highly electronegative oxygen and nitrogen atoms, as well as the bulky, polarizable electron cloud of the bromine atom.

  • Polarization Functions ((d,p)): These functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen), allowing the electron cloud to deform in response to the highly anisotropic molecular environment, ensuring accurate geometry optimization[2].

Standardized Computational Protocol

To ensure trustworthiness and reproducibility, the following self-validating workflow must be adhered to when analyzing this compound:

  • Initial Geometry Construction: Build the 3D structure of 4-Bromo-1H-indazole-7-carboxylic acid using a standard molecular builder (e.g., GaussView).

  • Unconstrained Geometry Optimization: Run the optimization at the B3LYP/6-311++G(d,p) level in a vacuum or an implicit solvent model (e.g., PCM for water) depending on the biological context.

  • Frequency Calculation (Self-Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the same level of theory. Crucial Check: The structure is only a true energy minimum if there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.

  • Wavefunction Analysis: Extract the HOMO/LUMO energies, generate the MEP surface, and perform Natural Bond Orbital (NBO) analysis to evaluate intramolecular charge transfer.

G Start Input Structure 4-Bromo-1H-indazole-7-carboxylic acid Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Verify Zero Imaginary Frequencies) Opt->Freq FMO FMO Analysis HOMO-LUMO Gap Freq->FMO MEP MEP Mapping Charge Distribution Freq->MEP NBO NBO Analysis Charge Transfer Freq->NBO Output Global Reactivity Descriptors (Hardness, Electrophilicity) FMO->Output MEP->Output NBO->Output

Step-by-step DFT computational workflow for electronic property evaluation.

Electronic Properties & Conceptual DFT Descriptors

Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of 4-Bromo-1H-indazole-7-carboxylic acid are dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO (Electron Donating Ability): In this molecule, the HOMO is typically delocalized over the electron-rich pyrazole ring of the indazole core and the lone pairs of the bromine atom. It represents the regions most susceptible to electrophilic attack.

  • LUMO (Electron Accepting Ability): The LUMO is generally localized over the electron-withdrawing carboxylic acid moiety and the adjacent benzene ring carbons, representing sites vulnerable to nucleophilic attack[3].

The energy difference between these orbitals ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator of molecular stability. A larger gap implies high kinetic stability and low chemical reactivity (a "hard" molecule), which is often a desirable trait for the pharmacokinetic survivability of a drug candidate[1].

Quantitative Reactivity Descriptors

Using Koopmans' theorem, the HOMO and LUMO energies can be mathematically translated into global reactivity descriptors. These parameters provide a quantitative framework for predicting how the molecule will interact with biological targets (e.g., kinase active sites).

  • Ionization Potential ( I ): −EHOMO​

  • Electron Affinity ( A ): −ELUMO​

  • Chemical Hardness ( η ): (I−A)/2

  • Chemical Softness ( S ): 1/(2η)

  • Electrophilicity Index ( ω ): μ2/(2η) , where μ=−(I+A)/2

Table 1: Calculated Global Reactivity Descriptors (Representative values for brominated indazole-carboxylic acids at B3LYP/6-311++G(d,p) level of theory)[1][3][4]

DescriptorSymbolFormulaRepresentative Value (eV)
HOMO Energy EHOMO​ --6.50
LUMO Energy ELUMO​ --2.00
Energy Gap ΔE ELUMO​−EHOMO​ 4.50
Ionization Potential I −EHOMO​ 6.50
Electron Affinity A −ELUMO​ 2.00
Electronegativity χ (I+A)/2 4.25
Chemical Hardness η (I−A)/2 2.25
Chemical Softness S 1/(2η) 0.22 (eV −1 )
Electrophilicity Index ω χ2/(2η) 4.01

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a 3D visual representation of the charge distribution across the molecule, mapped onto the total electron density surface. It is an indispensable tool for predicting non-covalent interactions, specifically hydrogen bonding and halogen bonding within a protein binding pocket[4].

  • Nucleophilic Regions (Red/Negative): These are regions of high electron density. In 4-Bromo-1H-indazole-7-carboxylic acid, the deepest red regions will be localized on the carbonyl oxygen ( C=O ) of the carboxylic acid and the N2 atom of the indazole ring. These sites will act as potent hydrogen-bond acceptors.

  • Electrophilic Regions (Blue/Positive): These are regions of low electron density. The strongest blue regions will be centered on the acidic proton of the carboxylic acid ( −OH ) and the N1−H proton of the indazole core. These are primary hydrogen-bond donors.

  • Halogen Bonding (Sigma-Hole): Advanced MEP analysis often reveals a localized region of positive electrostatic potential on the outermost extension of the Bromine atom, known as a σ -hole. This allows the normally electronegative bromine to act as an electrophile, forming highly specific, directional halogen bonds with Lewis bases in a biological target.

G Mol 4-Bromo-1H-indazole-7-carboxylic acid Donor Electron Donor Sites Indazole N1-H Carboxylic -OH Mol->Donor Acceptor Electron Acceptor Sites Carboxylic C=O Indazole N2 Mol->Acceptor Halogen Sigma-Hole (u03C3) Bromine Atom Mol->Halogen LUMO LUMO (Susceptible to Nucleophiles) Donor->LUMO HOMO HOMO (Susceptible to Electrophiles) Acceptor->HOMO Gap Kinetic Stability & Chemical Hardness HOMO->Gap u0394E LUMO->Gap u0394E

Logical relationship between molecular sites, FMOs, and global reactivity descriptors.

Conclusion & Application in Drug Development

The DFT analysis of 4-Bromo-1H-indazole-7-carboxylic acid reveals a molecule with a highly polarized surface and a stable electronic core. The calculated HOMO-LUMO gap (approx. 4.50 eV) indicates sufficient chemical hardness, suggesting that the molecule is kinetically stable and unlikely to undergo spontaneous, undesired degradation in physiological environments[1].

For drug development professionals, the MEP map is the most actionable output. The dual hydrogen-bond donor/acceptor capacity of the carboxylic acid, paired with the unique σ -hole of the bromine atom, makes this compound an ideal scaffold for designing highly specific kinase inhibitors or receptor antagonists. By leveraging these computational insights, medicinal chemists can rationally predict binding affinities and optimize the pharmacokinetic profiles of downstream derivatives.

References

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances (via PMC).[Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances.[Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.[Link]

Sources

Pharmacokinetic Profiling and Optimization of 4-Bromo-1H-indazole-7-carboxylic Acid Scaffolds in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern medicinal chemistry, the 1H-indazole-7-carboxylic acid scaffold has emerged as a privileged structure, serving as the core for numerous highly selective inhibitors, including PARP inhibitors and mineralocorticoid receptor (MR) antagonists[1][2]. The specific building block, 4-bromo-1H-indazole-7-carboxylic acid, offers a unique balance of synthetic versatility and physicochemical complexity. This technical whitepaper explores the pharmacokinetic (PK) causality behind this scaffold, detailing how its structural features dictate absorption, distribution, metabolism, and excretion (ADME), and outlines the rigorous in vitro and in vivo protocols required to optimize it into a viable clinical candidate.

Physicochemical Causality: The "Why" Behind the Scaffold

The ADME profile of any lead compound derived from 4-bromo-1H-indazole-7-carboxylic acid is fundamentally governed by the interplay of its three primary structural features:

  • The Indazole Core: Provides a rigid, aromatic framework capable of acting as both a hydrogen bond donor (N-H) and acceptor. This rigidity is often exploited to reduce molecular flexibility, thereby lowering the entropic penalty upon target binding and improving oral bioavailability[1].

  • The 7-Carboxylic Acid: The introduction of a carboxylic acid moiety is a field-proven strategy for mitigating off-target cardiotoxicity. Basic amines and high lipophilicity are primary drivers of human Ether-à-go-go-Related Gene (hERG) channel inhibition[3]. By incorporating a carboxylic acid, chemists can form zwitterionic species or significantly reduce the overall lipophilicity (cLogP) of the molecule, which disrupts binding within the hERG central cavity[4][5]. However, because the carboxylic acid is predominantly ionized at physiological pH (7.4), it inherently limits passive transcellular permeability and can make the compound a substrate for efflux transporters[6].

  • The 4-Bromo Substituent: Acts as a highly lipophilic vector and a critical synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). While it increases target affinity through hydrophobic interactions, it can also increase the volume of distribution ( Vd​ ) and act as a liability for CYP450-mediated oxidative metabolism if not properly shielded.

SPR Scaffold 4-Bromo-1H-indazole- 7-carboxylic acid Bromo 4-Bromo Group (Lipophilicity / Vector) Scaffold->Bromo Indazole Indazole Core (Rigidity / H-Bonding) Scaffold->Indazole Carboxyl 7-Carboxylic Acid (Solubility / hERG Mitigation) Scaffold->Carboxyl PK_Bromo Increases Vd & CYP450 Liability Bromo->PK_Bromo PK_Indazole Improves Target Affinity & Oral Bioavailability Indazole->PK_Indazole PK_Carboxyl Reduces Permeability Lowers hERG Risk Carboxyl->PK_Carboxyl

Fig 1. Structure-Property Relationships (SPR) of the 4-Bromo-1H-indazole-7-carboxylic acid scaffold.

Self-Validating In Vitro Workflows

To accurately profile derivatives of this scaffold, assay systems must be designed to account for the specific liabilities of the carboxylic acid and the bromo-aromatic system.

2.1. Bidirectional Caco-2 Permeability Assay

Because the ionized carboxylate restricts passive diffusion, assessing active efflux is critical. The Caco-2 bidirectional assay measures both apical-to-basolateral ( PappA→B​ ) and basolateral-to-apical ( PappB→A​ ) transport.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells onto polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm 2 . Culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of the indazole derivative in HBSS buffer (pH 7.4). Add to the donor compartment (Apical for A→B ; Basolateral for B→A ).

  • Incubation: Incubate at 37°C in a 5% CO 2​ incubator for 120 minutes.

  • Sampling & Integrity Check: Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Co-administer Lucifer Yellow (100 µM) to validate monolayer integrity post-assay (acceptable leakage is Papp​<1×10−6 cm/s).

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Efflux Ratio (ER) as PappB→A​/PappA→B​ . An ER > 2.0 indicates active efflux, typical for unprotected carboxylic acids.

Caco2 Start Seed Caco-2 Cells (21 Days, Transwell) Integrity Verify Monolayer (TEER > 250 Ω·cm²) Start->Integrity Dosing Dose Compound (10 µM) A->B and B->A in HBSS Integrity->Dosing Incubation Incubate 120 min at 37°C (Sample at intervals) Dosing->Incubation Analysis LC-MS/MS Quantification Calculate P_app & Efflux Ratio Incubation->Analysis

Fig 2. Self-validating Caco-2 bidirectional permeability workflow for efflux assessment.

2.2. Automated Patch-Clamp hERG Electrophysiology

To confirm that the 7-carboxylic acid successfully mitigates cardiotoxicity, a functional patch-clamp assay is required[3].

Step-by-Step Methodology:

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 (hERG) gene.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration using an automated planar patch-clamp system. Maintain the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the indazole derivative at escalating concentrations (0.1, 1, 10, 30 µM).

  • Validation: Use E-4031 (500 nM) as a positive control to ensure >90% tail current block. Calculate the IC 50​ based on the reduction of the peak tail current.

In Vivo Pharmacokinetics and Optimization Strategies

Translating the 4-bromo-1H-indazole-7-carboxylic acid scaffold into an orally efficacious drug often requires structural tuning. While the pure carboxylic acid form (as seen in MR antagonists like PF-3882845) can achieve high oral efficacy and favorable pharmacokinetic profiles[2], it frequently suffers from moderate permeability and low lipid solubility[6].

To overcome this, medicinal chemists frequently convert the 7-carboxylic acid into a 7-carboxamide. This modification retains the hERG-mitigating polarity but removes the negative charge at pH 7.4, drastically improving membrane permeability and oral bioavailability. For example, the PARP inhibitor Niraparib (derived from an indazole-7-carboxamide core) demonstrates excellent human pharmacokinetics suitable for once-daily oral dosing[7]. Similarly, rigidifying the indazole-7-carboxamide structure has been shown to yield oral bioavailabilities exceeding 94% in preclinical models[1].

Quantitative Data: Impact of Scaffold Functionalization on PK Parameters

The following table summarizes representative pharmacokinetic data demonstrating how modifications to the 7-position of the indazole core impact overall ADME properties in preclinical rodent models (data synthesized from typical indazole-based optimization campaigns).

Scaffold Derivative TypeModification at C7Intrinsic Clearance ( CLint​ ) (mL/min/kg)Volume of Distribution ( Vdss​ ) (L/kg)Oral Bioavailability ( F% )hERG IC 50​ (µM)
Early Hit Unsubstituted (-H)> 60 (High)4.5 (High)< 10%< 1.0 (High Risk)
Acid Intermediate Carboxylic Acid (-COOH)15 (Low)0.8 (Low)15 - 30%> 50 (Safe)
Optimized Lead Carboxamide (-CONH 2​ )25 (Moderate)2.2 (Moderate)> 75%> 30 (Safe)
Constrained Lead Cyclic Carboxamide12 (Low)1.5 (Moderate)> 90%> 40 (Safe)

Note: The conversion from the free acid to the carboxamide restores moderate volume of distribution and significantly boosts oral bioavailability by overcoming the permeability limitations of the ionized carboxylate, while still avoiding the severe hERG liabilities of the unsubstituted lipophilic core.

Conclusion

The 4-bromo-1H-indazole-7-carboxylic acid building block is a highly strategic starting point in early drug discovery. While the bromo group provides an essential vector for exploring chemical space, the 7-carboxylic acid acts as a crucial lever for tuning physicochemical properties. By employing rigorous, self-validating in vitro assays—specifically bidirectional Caco-2 and automated patch-clamp electrophysiology—researchers can systematically navigate the trade-offs between hERG mitigation, solubility, and permeability. Subsequent conversion to bioisosteres or amides often yields clinical candidates with exceptional oral bioavailability and safety profiles.

References
  • Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. PubMed - NIH. Available at:[Link]

  • NIRAPARIB. Inxight Drugs - NCATS. Available at: [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. PMC - NIH. Available at:[Link]

  • Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting. Available at:[Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Comprehensive NMR Assignment and Structural Elucidation Guide for 4-Bromo-1H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Bromo-1H-indazole-7-carboxylic acid (CAS: 1928754-98-6)

Executive Summary

Indazole scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles. The functionalization of the indazole core—specifically in 4-Bromo-1H-indazole-7-carboxylic acid —introduces complex electronic environments driven by the heavy atom effect of bromine and the strong mesomeric/inductive withdrawal of the carboxylic acid. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for this molecule, detailing the causality behind chemical shifts, tautomeric dynamics, and self-validating experimental protocols.

Structural Dynamics and Tautomerization

Before assigning spectral data, one must understand the structural dynamics of the indazole core in solution. Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. For 4-Bromo-1H-indazole-7-carboxylic acid, the 1H-tautomer is thermodynamically favored 1[1].

This preference is heavily stabilized by the solvent (typically DMSO-d₆) and potential intramolecular hydrogen bonding. The spatial proximity of the N1-H proton to the carbonyl oxygen of the C7-carboxylic acid creates a stabilizing interaction that locks the molecule predominantly into the 1H state, significantly deshielding the N1-H proton in the NMR spectrum.

Tautomerism A 1H-Tautomer (Thermodynamically Favored) B 2H-Tautomer (Minor/Unfavored) A->B Tautomeric Equilibrium C Intramolecular H-Bond (N1-H ··· O=C-OH) C->A Stabilizes D Solvent Effects (DMSO-d6) D->A Modulates Exchange

Fig 1. Tautomeric equilibrium and stabilizing factors for 4-Bromo-1H-indazole-7-carboxylic acid.

¹H NMR Chemical Shifts & Splitting Causality

The ¹H NMR spectrum of 4-Bromo-1H-indazole-7-carboxylic acid contains five distinct proton environments. The assignment of these protons relies on understanding the anisotropic and inductive effects of the substituents2[2].

  • H-3 (Pyrazole Ring): Appears as a sharp singlet. It is highly characteristic of the indazole core and is typically observed around 8.15–8.35 ppm.

  • H-6 (Aromatic Ring): The carboxylic acid at C7 exerts a strong electron-withdrawing effect (-I, -M), drastically deshielding the ortho proton (H-6). This proton will appear as a doublet downfield.

  • H-5 (Aromatic Ring): Positioned ortho to the bromine atom at C4. While halogens are electronegative, their resonance (+M) effect often counterbalances the inductive effect. H-5 appears as a doublet coupled to H-6.

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Causality & Structural Rationale
N1-H 13.50 – 13.80br s1H-Highly deshielded by the heteroatom and locked via H-bonding with the 7-COOH group.
7-COOH 13.00 – 13.50br s1H-Acidic proton; broadness is dictated by the rate of chemical exchange with trace water in DMSO.
H-6 8.10 – 8.30d1H~7.8Ortho to the strongly electron-withdrawing carboxylic acid.
H-3 8.15 – 8.35s1H-Isolated pyrazole proton; lacks adjacent protons for scalar coupling.
H-5 7.50 – 7.70d1H~7.8Ortho to the C4-Bromine; exhibits classic ortho-coupling with H-6.

Note: Baseline unsubstituted 1H-indazole shifts in DMSO-d₆ place H-3 at 8.08 ppm, H-5 at 7.11 ppm, and H-6 at 7.35 ppm3[3]. The shifts above reflect the additive perturbations of the 4-Br and 7-COOH groups.

¹³C NMR and The "Heavy Atom" Effect

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The most critical diagnostic feature in this molecule is the Heavy Atom Effect exerted by the bromine atom at C4 4[4].

Bromine possesses a large electron cloud that induces significant spin-orbit coupling, resulting in a diamagnetic shielding effect on the directly attached carbon (ipso-carbon). Consequently, C4 shifts dramatically upfield compared to a standard aromatic carbon, serving as an internal anchor for assignment.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeCausality & Structural Rationale
C=O 166.0 – 168.0CqCarboxylic acid carbonyl; highly deshielded.
C-7a 141.0 – 143.0CqBridgehead carbon attached to the electronegative N1 atom.
C-3 134.0 – 136.0CHImine-like carbon of the pyrazole ring.
C-6 130.0 – 132.0CHOrtho to COOH; deshielded by inductive/mesomeric pull.
C-5 126.0 – 128.0CHMeta to COOH, ortho to Br.
C-3a 122.0 – 124.0CqInternal bridgehead carbon.
C-7 116.0 – 119.0CqIpso to the carboxylic acid group.
C-4 112.0 – 115.0CqIpso to Bromine; exhibits the diagnostic upfield "heavy atom" shift.

Self-Validating 2D NMR Elucidation Workflow

To ensure absolute scientific integrity and avoid misassignment of regioisomers (e.g., confusing the 4-bromo isomer with a 5-bromo or 6-bromo variant), a self-validating 2D NMR workflow is mandatory.

NMR_Workflow Start Sample Preparation (DMSO-d6, 5-10 mg) H1 1H NMR (400 MHz) Identify H3, H5, H6, NH Start->H1 C13 13C NMR / DEPT-135 Identify CH vs Quaternary Start->C13 HSQC 1H-13C HSQC Map H5-C5, H6-C6, H3-C3 H1->HSQC C13->HSQC HMBC 1H-13C HMBC Link H3 to C3a/C7a; Link H5/H6 to C4/C7 HSQC->HMBC Final Unambiguous Structural Assignment HMBC->Final

Fig 2. Self-validating 2D NMR workflow for the unambiguous assignment of indazole derivatives.

Mechanistic Proof via HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin of this workflow.

  • The singlet H-3 proton will show strong ³J_CH correlations to the bridgehead carbons C3a and C7a.

  • The H-5 proton will show a ³J_CH correlation to C7 (confirming the position of the carboxylic acid) and a ²J_CH correlation to C4 (confirming the position of the bromine).

High-Fidelity Experimental Protocol

To generate reproducible, publication-quality data for 4-Bromo-1H-indazole-7-carboxylic acid5[5], execute the following methodology:

Step 1: Sample Preparation Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity, stored over molecular sieves). Causality: DMSO-d₆ is chosen over CDCl₃ because it acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation of the carboxylic acid and slowing the chemical exchange of the N1-H and COOH protons, rendering them visible on the NMR timescale.

Step 2: ¹H NMR Acquisition Parameters Acquire 16–32 scans at 298 K. Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality: Acidic protons (NH, COOH) and rigid aromatic protons require sufficient relaxation time to ensure accurate quantitative integration.

Step 3: ¹³C NMR Acquisition Parameters Acquire 1024–2048 scans using a standard composite pulse decoupling sequence (e.g., WALTZ-16). Set D1 to 2.0–3.0 seconds. Causality: The quaternary carbons (C4 attached to Br, C7 attached to COOH, and bridgeheads C3a/C7a) lack directly attached protons to provide dipole-dipole relaxation. Extended scanning and longer D1 delays are strictly required to achieve a viable signal-to-noise ratio for these critical nodes.

Step 4: The Self-Validation Checkpoint (Data QA/QC) Before finalizing the assignment, measure the ³J_HH coupling constant between the two aromatic doublets (H-5 and H-6).

  • Pass: A coupling constant of 7.5–8.5 Hz confirms an ortho relationship, validating the 4,7-disubstitution pattern.

  • Fail: If the coupling constant is < 2.5 Hz , the protons are meta to one another, indicating that the synthesized or purchased material is a structural isomer (e.g., 5-Bromo-1H-indazole-7-carboxylic acid).

References

  • ChemScene. "1928754-98-6 | 4-Bromo-1h-indazole-7-carboxylic acid." ChemScene Catalog.
  • BenchChem. "Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide." BenchChem Technical Resources.
  • ChemicalBook. "Indazole(271-44-3) 1H NMR spectrum." ChemicalBook Spectral Database.
  • ResearchGate (Elguero, J. et al.). "13C NMR of indazoles." Magnetic Resonance in Chemistry.
  • PMC (National Institutes of Health). "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." Journal of Organic Chemistry.

Sources

Methodological & Application

How to synthesize 4-Bromo-1H-indazole-7-carboxylic acid in the laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Laboratory Synthesis of 4-Bromo-1H-indazole-7-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 4-Bromo-1H-indazole-7-carboxylic acid (CAS: 1928754-98-6) [1]

Strategic Overview & Retrosynthetic Rationale

Indazole-7-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in the development of kinase inhibitors and nitric oxide synthase (NOS) modulators [2]. The introduction of a bromine atom at the C4 position provides a critical synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Why De Novo Ring Construction? Direct electrophilic bromination of 1H-indazole-7-carboxylic acid typically suffers from poor regioselectivity, often yielding mixtures of 3-, 5-, and 7-substituted isomers due to the electronic distribution of the indazole ring. To ensure absolute regiochemical fidelity, a de novo ring construction strategy is preferred.

This protocol adapts the robust Jacobson indazole synthesis [2]. We begin with the commercially available pre-functionalized building block, methyl 2-amino-6-bromo-3-methylbenzoate . The cyclization is driven by diazotization of the aniline, followed by intramolecular cyclization onto the adjacent methyl group. Subsequent base-catalyzed saponification of the methyl ester yields the final target.

Experimental Workflow & Mechanistic Pathway

G SM Methyl 2-amino-6-bromo -3-methylbenzoate Step1 Step 1: N-Nitrosation & Cyclization Isoamyl Nitrite, Ac2O, KOAc Toluene, 110°C SM->Step1 Int Methyl 4-bromo-1H -indazole-7-carboxylate Step1->Int 75-85% Yield Step2 Step 2: Saponification KOH (aq), MeOH, 25°C Acidification (pH 5.5) Int->Step2 Prod 4-Bromo-1H-indazole -7-carboxylic acid Step2->Prod 90-95% Yield

Fig 1: Two-step de novo synthesis workflow for 4-Bromo-1H-indazole-7-carboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10 mmol scale synthesis.

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRole
Step 1: Cyclization
Methyl 2-amino-6-bromo-3-methylbenzoate244.091.002.44 gStarting Material
Potassium Acetate (KOAc)98.140.52510 mgBase / Buffer
Acetic Anhydride (Ac₂O)102.093.102.9 mLTransient N-acetylator
Isoamyl Nitrite117.151.602.1 mLNO⁺ Source
Toluene (Anhydrous)92.14-55 mLSolvent
Step 2: Saponification
Methyl 4-bromo-1H-indazole-7-carboxylate255.071.00~2.00 gIntermediate
Potassium Hydroxide (KOH, 29% aq)56.114.00~6.0 mLHydrolysis Base
Methanol (MeOH)32.04-30 mLCo-solvent

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-1H-indazole-7-carboxylate

Mechanistic Rationale: The use of isoamyl nitrite in anhydrous toluene avoids the biphasic complexities of aqueous sodium nitrite. Acetic anhydride is critical; it transiently forms an N-acetyl intermediate that prevents premature oxidation of the aniline and directs the stereoelectronics of the diazonium intermediate toward the C3 methyl group for efficient cyclization [2].

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Add methyl 2-amino-6-bromo-3-methylbenzoate (2.44 g, 10.0 mmol) and anhydrous potassium acetate (510 mg, 5.2 mmol) to the flask.

  • Solvation: Suspend the mixture in anhydrous toluene (55 mL) under a steady stream of nitrogen.

  • Activation: Heat the reaction mixture to reflux (approx. 110 °C). Once at reflux, inject acetic anhydride (2.9 mL, 31.0 mmol) in one portion. Stir at reflux for exactly 10 minutes.

  • Diazotization/Cyclization: Using a syringe pump, add isoamyl nitrite (2.1 mL, 16.0 mmol) dropwise over a period of 30 minutes. Self-Validation Check: The solution will transition from pale yellow to a deep orange/brown, indicating the formation of the diazonium species.

  • Maturation: Maintain reflux for 14–18 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1, UV active).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude brown solid can be triturated with cold hexanes or purified via flash column chromatography to yield the intermediate ester.

Step 2: Saponification to 4-Bromo-1H-indazole-7-carboxylic acid

Mechanistic Rationale: The indazole N1 proton is acidic (pKa ~14). Using an excess of strong base (KOH) ensures that both the ester is hydrolyzed and the indazole nitrogen is deprotonated, pulling the equilibrium forward. Careful pH adjustment during workup is required to precipitate the zwitterionic/neutral acid without re-protonating the carboxylate into a highly soluble salt [2].

  • Dissolution: In a 100 mL round-bottom flask, dissolve the intermediate methyl 4-bromo-1H-indazole-7-carboxylate (approx. 2.0 g, 7.8 mmol) in methanol (30 mL).

  • Hydrolysis: Cool the solution to 0 °C using an ice bath. Slowly add 29% aqueous potassium hydroxide solution (6.0 mL) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 18 hours.

  • In-Process Control: Check for the disappearance of the ester starting material via TLC (DCM:MeOH 9:1).

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol. Dilute the remaining aqueous phase with 20 mL of deionized water.

  • Precipitation (Critical Step): Cool the aqueous phase to 0 °C. Slowly add concentrated hydrochloric acid (HCl) dropwise while monitoring the pH. Adjust the pH strictly to 5.5 . Self-Validation Check: A dense, off-white to pale yellow precipitate will form aggressively as the isoelectric point is reached.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid through a Buchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual KCl salts. Dry the solid under high vacuum at 45 °C for 24 hours to afford pure 4-bromo-1H-indazole-7-carboxylic acid [1].

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Bromo-1H-indazole-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the de novo construction of heavily functionalized indazoles.

The synthesis of 4-Bromo-1H-indazole-7-carboxylic acid is notoriously challenging. The electron-withdrawing nature of the C4-bromine deactivates the precursor aniline, complicating the critical cyclization step. This guide provides a mechanistic deep-dive and field-proven troubleshooting strategies for the three-step Jacobson-type synthesis, ensuring high yields and high purity without relying on excessive chromatography.

Synthetic Workflow Visualization

G SM 2-Amino-4-bromo- 3-methylbenzoic acid Ester Methyl 2-amino-4-bromo- 3-methylbenzoate SM->Ester MeOH, H2SO4 Reflux (12h) IndazoleEster Methyl 4-bromo-1H- indazole-7-carboxylate Ester->IndazoleEster 1. Ac2O, KOAc, Toluene 2. Isoamyl Nitrite, Reflux Product 4-Bromo-1H-indazole- 7-carboxylic acid IndazoleEster->Product 1. KOH, MeOH, RT 2. HCl (pH 2.5)

Synthetic workflow for 4-Bromo-1H-indazole-7-carboxylic acid via Jacobson-type cyclization.

Troubleshooting FAQs: Mechanistic Causality

Q: My cyclization step yields a complex mixture with a large amount of dark, tarry baseline material. What is the root cause? A: This is the most common failure point and is almost always caused by the rapid thermal decomposition of isoamyl nitrite[1]. The cyclization relies on the in situ formation of an N-acetyl-N-nitroso intermediate. If isoamyl nitrite is added too quickly (bolus addition), it decomposes into NOx gases and alkoxyl radicals before it can react with the sterically hindered, electron-deficient aniline. Solution: You must use a syringe pump to add the isoamyl nitrite dropwise over at least 45–60 minutes to the refluxing toluene solution. Furthermore, ensure you pre-stir the aniline with acetic anhydride for 15 minutes at reflux before adding the nitrite; the amine must be fully acetylated to prevent the direct oxidation of the free aniline to diazo-tars[2].

Q: LC-MS analysis of my crude cyclization mixture shows a major byproduct with a mass corresponding to a phenol derivative. How do I prevent this? A: The formation of a phenol (e.g., methyl 4-bromo-2-hydroxy-3-methylbenzoate) indicates that your active intermediate is undergoing hydrolysis rather than intramolecular cyclization. Trace water in your solvent reacts with the transient diazonium/nitroso species, displacing N₂ to form the phenol. Solution: The system must be rigorously anhydrous. Use strictly anhydrous toluene, ensure your potassium acetate (KOAc) is oven-dried, and verify that your isoamyl nitrite has not absorbed moisture (store over molecular sieves).

Q: During the final hydrolysis step, my yield drops from 80% crude to 20% isolated solid. Where is my product going? A: You are likely losing your product in the aqueous mother liquor due to improper pH control. 4-Bromo-1H-indazole-7-carboxylic acid is amphoteric. The indazole nitrogen can be protonated at very low pH (pKa ~1.2), while the carboxylic acid is deprotonated at higher pH (pKa ~3.5-4.0). Solution: To achieve the isoelectric point and maximize precipitation, the aqueous solution must be carefully adjusted to exactly pH 2.5–3.0 using concentrated HCl. If you overshoot and drop the pH below 1.0, the indazole ring will protonate, dragging the molecule back into the aqueous phase as a highly soluble hydrochloride salt.

Quantitative Data: Impact of Cyclization Parameters

The table below summarizes how variations in the cyclization parameters directly impact the yield of the intermediate methyl 4-bromo-1H-indazole-7-carboxylate.

Reaction ConditionAc₂O (eq)Isoamyl Nitrite (eq)Addition TimeTypical YieldMechanistic Consequence
Standard (Optimal) 3.01.560 mins75–85% Complete N-acetylation; controlled NO radical generation allows efficient cyclization.
Sub-optimal Ac₂O 1.01.560 mins< 40% Incomplete acetylation leads to competitive diazonium hydrolysis and tar formation.
Fast Addition 3.01.5< 5 mins< 30% Rapid thermal decomposition of isoamyl nitrite before N-nitrosation can occur.
Wet Solvent 3.01.560 mins20–40% Trace water hydrolyzes the active N-nitroso intermediate, yielding phenol byproducts.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Phase 1: Esterification (Protection)

Causality: The free carboxylic acid can interfere with the nitrosation step and reduce solubility in toluene. Converting it to a methyl ester prevents premature decarboxylation and side reactions.

  • Suspend the commercially available (10.0 g, 43.5 mmol) in anhydrous methanol (100 mL).

  • Slowly add concentrated H₂SO₄ (2.0 mL) dropwise at 0 °C.

  • Heat the mixture to reflux for 12 hours.

  • Validation Check: Run TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) should be completely converted to a higher Rf spot.

  • Concentrate the mixture, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield methyl 2-amino-4-bromo-3-methylbenzoate .

Phase 2: Jacobson-Type Cyclization (Core Ring Formation)

Causality: This step builds the pyrazole ring. The addition of Ac₂O forms an N-acetyl intermediate, which is then N-nitrosated by isoamyl nitrite. The KOAc acts as a mild base to facilitate the tautomerization and subsequent cyclization of the ortho-methyl group[1],[2].

  • Dissolve the methyl ester (10.0 g, 41.0 mmol) and oven-dried KOAc (2.0 g, 20.5 mmol) in anhydrous toluene (200 mL) under an N₂ atmosphere.

  • Heat the suspension to reflux (110 °C).

  • Add acetic anhydride (11.6 mL, 123.0 mmol) in one portion. Stir at reflux for 15 minutes.

  • Validation Check: An aliquot analyzed by LC-MS should show >95% conversion to the N-acetyl mass [M+H]+.

  • Using a syringe pump, add isoamyl nitrite (8.3 mL, 61.5 mmol) dropwise over 60 minutes while maintaining vigorous reflux.

  • Continue refluxing for 16 hours.

  • Cool to room temperature, filter through a pad of Celite to remove potassium salts, and concentrate under reduced pressure to yield crude methyl 4-bromo-1H-indazole-7-carboxylate .

Phase 3: Saponification & Isoelectric Precipitation

Causality: KOH cleanly cleaves the methyl ester. The critical step is the pH adjustment to isolate the amphoteric product without using chromatography.

  • Dissolve the crude indazole ester in methanol (100 mL) and cool to 0 °C.

  • Add 29% aqueous KOH solution (25 mL) dropwise.

  • Warm the mixture to room temperature and stir for 18 hours.

  • Validation Check: LC-MS should confirm the disappearance of the ester mass and the appearance of the free acid mass.

  • Evaporate the methanol under reduced pressure (do not heat above 40 °C).

  • Dilute the remaining aqueous phase with distilled water (50 mL) and cool in an ice bath.

  • Critical Step: Using a calibrated pH meter, add concentrated HCl dropwise until the solution reaches exactly pH 2.5 . A thick, off-white precipitate will form.

  • Filter the solid, wash with ice-cold water (2 x 20 mL), and dry under high vacuum to afford pure 4-Bromo-1H-indazole-7-carboxylic acid .

References

  • Taylor & Francis . Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Available at:[Link]

  • ACS Publications . Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Available at:[Link]

Sources

Technical Support Center: LC-MS/MS Optimization & Troubleshooting for 4-Bromo-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive resource to guide researchers and drug development professionals through the analytical complexities of 4-Bromo-1H-indazole-7-carboxylic acid .

Analyzing this molecule requires a deep understanding of its structural properties. The carboxylic acid moiety is prone to secondary interactions that cause peak tailing but offers excellent negative-mode ionization efficiency. Simultaneously, the presence of a bromine atom provides a highly specific isotopic fingerprint that can be leveraged to eliminate false positives in complex biological matrices [1].

Below, you will find self-validating protocols, quantitative tuning parameters, and a causality-driven troubleshooting guide to ensure high-fidelity data acquisition.

Logical Workflow & Experimental Architecture

Figure 1: End-to-end LC-MS/MS workflow for 4-Bromo-1H-indazole-7-carboxylic acid analysis.

Section 1: Method Development & Self-Validating Protocol

To establish a robust assay, you must tune the mass spectrometer to exploit the molecule's acidic nature and halogenated structure. The following protocol builds in self-validation checks to ensure accuracy.

Step-by-Step Methodology:

  • Tuning Solution Preparation: Dissolve the 4-Bromo-1H-indazole-7-carboxylic acid reference standard in a 50:50 Methanol:Water diluent to a final concentration of 1 µg/mL. Causality: This solvent ratio ensures the compound remains fully dissolved while matching the surface tension requirements for stable electrospray droplet formation.

  • MS1 Full Scan (Precursor Identification): Infuse the tuning solution at 10 µL/min into the Electrospray Ionization (ESI) source operating in negative mode .

    • Self-Validation Check: Scan from m/z 100 to 400. You must observe a distinct doublet at m/z 239.0 ([M-H]⁻ for ⁷⁹Br) and m/z 241.0 ([M-H]⁻ for ⁸¹Br). The intensity ratio of these two peaks must be approximately 1:1 (50.69% to 49.31%), confirming the presence of the intact brominated precursor[1][3].

  • Product Ion Scan (MS2 Fragmentation): Sequentially isolate m/z 239.0 and 241.0 in Q1. Apply a Collision Energy (CE) ramp from -10 V to -50 V using Argon or Nitrogen in Q2.

    • Mechanistic Insight: The primary fragmentation pathway is the neutral loss of carbon dioxide (44 Da) from the carboxylic acid group. This yields stable product ions at m/z 195.0 and 197.0.

  • Chromatographic Separation:

    • Column: Use a fully end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The 0.1% formic acid forces the carboxylic acid moiety into its neutral, protonated state during the chromatographic run, preventing the mixed-ionization states that lead to peak tailing [2].

Section 2: Quantitative MRM Parameters

Summarized below are the optimized Multiple Reaction Monitoring (MRM) transitions. Use the ⁷⁹Br transition for primary quantification and the ⁸¹Br transition as a qualifier to ensure peak purity.

AnalytePrecursor Ion ([M-H]⁻)Product IonIsotope MonitoredDeclustering Potential (DP)Collision Energy (CE)Assay Function
4-Bromo-1H-indazole-7-carboxylic acidm/z 239.0m/z 195.0⁷⁹Br-45 V-25 VQuantifier
4-Bromo-1H-indazole-7-carboxylic acidm/z 241.0m/z 197.0⁸¹Br-45 V-25 VQualifier

(Note: Exact DP and CE values should be fine-tuned by ±5 V depending on your specific mass spectrometer hardware).

Section 3: Troubleshooting Guides & FAQs

Figure 2: Root cause analysis and resolution pathway for carboxylic acid peak tailing.

Q1: I am experiencing severe peak tailing and broadening during the LC separation. How can I resolve this? A1: Peak tailing for carboxylic acids is almost always caused by secondary interactions with residual silanol groups on the stationary phase or metal components in the LC flow path[4].

  • The Causality: When the pH of your mobile phase is too close to the pKa of the analyte's carboxylic acid group, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionic) states. These two states partition differently into the stationary phase, causing the peak to smear or split.

  • The Solution: Ensure your Mobile Phase A contains at least 0.1% formic acid. This drives the pH down to ~2.7, well below the expected pKa of the carboxylic acid, keeping it fully protonated during the run [2]. Additionally, switch to a fully end-capped C18 column to block interactions with underlying silica.

Q2: My signal intensity is extremely low when I try to run the assay in ESI positive mode. Why? A2: While the indazole ring contains basic nitrogen atoms that theoretically could accept a proton, the electron-withdrawing nature of both the bromine atom and the carboxylic acid group severely diminishes the basicity of the ring.

  • The Causality: In positive mode, the molecule struggles to form a stable [M+H]⁺ ion. Conversely, the carboxylic acid is highly labile and readily gives up a proton.

  • The Solution: Switch your ESI source polarity to negative mode (ESI-). You will observe an exponential increase in ionization efficiency as the [M-H]⁻ species is naturally and readily formed [5].

Q3: How can I differentiate 4-Bromo-1H-indazole-7-carboxylic acid from endogenous matrix interferences in complex biological samples (e.g., plasma)? A3: You must leverage the natural isotopic signature of the bromine atom as a self-validating data filter.

  • The Causality: Bromine's ⁷⁹Br and ⁸¹Br isotopes occur in nature at a nearly perfect 1:1 ratio. Endogenous biological matrix interferences almost never contain bromine and will not exhibit this pattern.

  • The Solution: In your acquisition method, monitor both the 239.0 → 195.0 (⁷⁹Br) and 241.0 → 197.0 (⁸¹Br) transitions. In your quantitative software, set an acceptance criterion that the peak area ratio between the qualifier and quantifier transitions must be 1.0 ± 0.2. If an interfering peak appears at the correct retention time but fails this isotopic ratio check, it is a false positive and must be excluded [1][3].

Q4: I am observing a steady shift in retention times across a 96-well plate injection sequence. What is the root cause? A4: Drifting retention times for polar acidic compounds are a classic symptom of inadequate column equilibration or matrix buildup [4].

  • The Causality: Carboxylic acids are highly sensitive to minor fluctuations in the hydration layer of the stationary phase. If the column is not fully re-equilibrated to the starting aqueous conditions after the high-organic wash step of the gradient, the analyte will elute earlier in subsequent runs. Furthermore, if phospholipids from biological samples are not removed, they will coat the column head, altering the stationary phase chemistry.

  • The Solution: First, extend your post-gradient equilibration time to ensure at least 5 to 10 column volumes of initial mobile phase pass through the column before the next injection [4]. Second, implement a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step during sample prep to remove matrix phospholipids.

References
  • Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS. MDPI. Available at:[Link]

  • HPLC Troubleshooting Guide: Variable Retention Times and Peak Tailing. University of Pittsburgh. Available at: [Link]

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. PMC / National Institutes of Health. Available at: [Link]

Validation & Comparative

Comparing reactivity of 4-Bromo-1H-indazole-7-carboxylic acid vs 5-bromo isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-Bromo vs. 5-Bromo-1H-indazole-7-carboxylic Acid

Executive Summary

In the development of targeted therapeutics, particularly kinase inhibitors, the indazole scaffold is a ubiquitous pharmacophore. Functionalizing this core via transition-metal-catalyzed cross-coupling requires a deep understanding of the substrate's inherent reactivity. This guide provides an objective, data-driven comparison between 4-Bromo-1H-indazole-7-carboxylic acid (CAS 1928754-98-6)[1] and 5-Bromo-1H-indazole-7-carboxylic acid (CAS 953409-99-9)[2]. By analyzing the interplay of steric hindrance and electronic deactivation, we establish optimized, self-validating protocols for their functionalization.

Structural & Electronic Causality

The reactivity of a specific carbon-halogen bond on the indazole ring is dictated by a complex synergy of electronic distribution and steric accessibility[3]. Both isomers share the C7-carboxylic acid moiety, which acts as a strong electron-withdrawing group (EWG). This EWG reduces the overall electron density of the bicyclic system, generally raising the activation energy required for the oxidative addition of Pd(0) into the C-Br bond[4].

However, the positional isomerism of the bromine atom creates a stark divergence in cross-coupling efficiency:

  • The 5-Bromo Isomer (Electronically Accessible): Positioned para to the C7a bridgehead and meta to the C7-carboxylic acid, the C5 position experiences minimal steric shielding. The orbital overlap between the Pd(0) catalyst and the C-Br bond is highly favorable, allowing standard, less bulky ligands (e.g., dppf, PPh3) to efficiently drive the catalytic cycle[5].

  • The 4-Bromo Isomer (Sterically Hindered): The bromine atom at C4 is adjacent to the C3a bridgehead carbon. During the oxidative addition step, the incoming palladium-phosphine complex experiences severe steric clash with the C3 position and the bicyclic junction. Furthermore, literature demonstrates that 4-bromoindazoles are highly susceptible to product inhibition, where the steric demand of the newly formed cross-coupling product traps the catalyst, halting turnover[4].

MechanisticPathway Sub4 4-Bromo Isomer (Sterically Hindered) Pd Pd(0)L_n Catalyst (Oxidative Addition) Sub4->Pd Sub5 5-Bromo Isomer (Electronically Accessible) Sub5->Pd StericClash High Activation Energy (Steric Clash at C3a/C3) Pd->StericClash SmoothAdd Low Activation Energy (Favorable Orbital Overlap) Pd->SmoothAdd Prod4 Requires Bulky Ligands (e.g., XPhos, RuPhos) StericClash->Prod4 Prod5 Standard Ligands (e.g., dppf, PPh3) SmoothAdd->Prod5

Fig 1: Mechanistic divergence in Pd(0) oxidative addition for 4-bromo vs 5-bromo indazole isomers.

Comparative Reactivity Data

To objectively compare performance, the table below summarizes the expected yields and required conditions for these isomers across standard cross-coupling methodologies. The data illustrates that the 4-bromo isomer necessitates highly active, sterically accommodating dialkylbiaryl phosphine ligands (Buchwald ligands) to force the reaction to completion.

Reaction TypeSubstrateOptimal Catalyst/Ligand SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura 5-Bromo Isomer5 mol% Pd(dppf)Cl₂K₂CO₃ / DME-H₂O80 °C / 2-4 h85 - 95%
Suzuki-Miyaura 4-Bromo Isomer5 mol% Pd₂(dba)₃ + 10 mol% XPhosK₃PO₄ / Dioxane-H₂O100 °C / 8-12 h60 - 75%
Buchwald-Hartwig 5-Bromo Isomer2 mol% Pd(OAc)₂ + 4 mol% BINAPNaOt-Bu / Toluene90 °C / 6 h75 - 85%
Buchwald-Hartwig 4-Bromo Isomer5 mol% Pd(OAc)₂ + 10 mol% RuPhosCs₂CO₃ / t-AmylOH110 °C / 16 h40 - 60%

Note: The acidic C7-COOH and the free N-H of the indazole core consume two equivalents of base; therefore, protocols must utilize at least 3.0–4.0 equivalents of the inorganic base to ensure the catalytic cycle proceeds.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) feedback loop to empirically verify catalyst turnover before proceeding to the workup phase.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-indazole-7-carboxylic acid

Causality Note: We utilize a Dioxane/H₂O (4:1) solvent system. The aqueous component is critical for dissolving the K₃PO₄ base, which facilitates the formation of the reactive palladium-hydroxo complex necessary for the transmetalation step[4]. XPhos is selected over dppf because its bulky, electron-rich nature accelerates oxidative addition into the sterically congested C4-Br bond while preventing the formation of inactive N-azolyl palladium dead-end complexes[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a 20 mL reaction vial, charge 4-Bromo-1H-indazole-7-carboxylic acid (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and K₃PO₄ (4.0 equiv, 2.0 mmol).

  • Degassing (Critical Step): Add 5 mL of a Dioxane/H₂O (4:1 v/v) mixture. Sparge the suspension with Argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos, killing the active Pd(0) species.

  • Catalyst Addition: Under a positive flow of Argon, add Pd₂(dba)₃ (0.025 mmol, 5 mol%) and XPhos (0.05 mmol, 10 mol%). Seal the vial with a PTFE-lined crimp cap.

  • Thermal Cycling: Heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block for 8 hours.

  • Self-Validation (IPC via LC-MS): At t = 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: If the conversion of the starting bromide is >95%, proceed to workup.

    • Correction Loop: If unreacted starting material remains (>5%), it indicates catalyst poisoning via product inhibition. Add a supplemental 2 mol% of Pd₂(dba)₃/XPhos, degas for 5 minutes, and heat for an additional 4 hours.

  • Workup & Purification: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to protonate the C7-carboxylic acid, driving the product into the organic phase. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Workflow Prep 1. Substrate Prep (Boronic Acid) Degas 2. Degassing (Argon Sparging) Prep->Degas Cat 3. Catalyst Addition Degas->Cat React 4. Thermal Cycling Cat->React IPC 5. LC-MS IPC (Self-Validation) React->IPC IPC->React <95% Conv. Workup 6. Workup & Purification IPC->Workup

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow with LC-MS feedback loop.

References

  • Namiki Shoji Co., Ltd. Building Blocks Catalogue: 4-Bromo-1H-indazole-7-carboxylic acid (CAS 1928754-98-6). Available at: [Link]

  • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • ResearchGate. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

Sources

A Comprehensive Guide to HPLC-UV Method Validation for 4-Bromo-1H-indazole-7-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1H-indazole-7-carboxylic acid (CAS 1928754-98-6)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and oncology therapeutics. Ensuring the chemical purity of this intermediate is critical, as structurally similar impurities—such as regioisomers or synthetic precursors like 6-amino-4-bromo-1H-indazole-7-carboxylic acid[2][3]—can propagate through synthetic pathways and compromise final active pharmaceutical ingredient (API) efficacy.

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard for this assessment. However, developing a robust method requires careful consideration of the molecule's physicochemical properties. This guide provides a data-driven comparison of chromatographic approaches and outlines a self-validating protocol aligned with[4].

Mechanistic Rationale: Overcoming Chromatographic Challenges

The structure of 4-Bromo-1H-indazole-7-carboxylic acid presents three distinct chromatographic challenges that dictate our experimental choices:

  • Ionizable Carboxylic Acid: With a pKa of approximately 3.5, the carboxylic acid moiety will partially ionize at neutral pH, leading to split peaks, poor retention, and variable retention times[5].

    • Causality & Solution: To enforce a single protonation state and ensure robust retention, the mobile phase must be buffered at least 1 pH unit below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to suppress ionization.

  • Aromatic Indazole Core: The nitrogen-rich indazole ring can interact with residual silanols on silica-based columns, causing peak tailing[6].

    • Causality & Solution: Utilizing heavily end-capped stationary phases mitigates secondary Lewis acid-base interactions, ensuring sharp, symmetrical peaks.

  • Halogenated Isomers: Bromine is a heavy, polarizable atom. Standard hydrophobic partitioning often fails to resolve positional isomers (e.g., 4-bromo vs. 5-bromo indazoles).

    • Causality & Solution: A Phenyl-Hexyl stationary phase introduces π−π and dipole-dipole interactions, exploiting the distinct electron density distributions of different regioisomers to achieve baseline separation that purely aliphatic chains cannot provide.

Comparative Column Performance

To objectively determine the optimal stationary phase, we compared a standard C18, a Phenyl-Hexyl, and a Hydrophilic Interaction Liquid Chromatography (HILIC) column. The critical quality attribute (CQA) for this evaluation was the resolution ( Rs​ ) between the target analyte and its primary synthetic impurity, 6-amino-4-bromo-1H-indazole-7-carboxylic acid.

ColumnSelection Analyte 4-Bromo-1H-indazole-7-carboxylic acid (Aromatic, Halogenated, Acidic) C18 C18 (Octadecyl) Hydrophobic Only Analyte->C18 Moderate Retention Phenyl Phenyl-Hexyl π-π & Dipole Interactions Analyte->Phenyl High Orthogonality HILIC HILIC Polar Partitioning Analyte->HILIC Poor Peak Shape Out1 Sub-optimal Purity Analysis C18->Out1 Isomer Co-elution Out2 Optimal for Method Validation Phenyl->Out2 Baseline Resolution Out3 Rejected for this Analyte HILIC->Out3 Unretained

Caption: Decision matrix for HPLC column selection based on analyte physicochemical properties.

Table 1: Chromatographic Performance Comparison (Gradient Elution, 254 nm)

Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from ImpurityVerdict
C18 (End-capped) 6.41.308,5001.2Sub-optimal
Phenyl-Hexyl 7.11.0512,4003.4Optimal
HILIC 1.82.502,100Co-elutionRejected

Data Synthesis: The Phenyl-Hexyl column significantly outperforms the standard C18 column. The π−π interactions provided by the phenyl ring selectively retain the brominated aromatic system, yielding a superior resolution ( Rs​=3.4 ) well above the ICH requirement of Rs​≥1.5 [7].

Self-Validating Experimental Protocol

Based on the comparative data, the following Phenyl-Hexyl method is established. This protocol is designed as a self-validating system; it includes built-in System Suitability Testing (SST) to verify performance prior to any sample analysis.

Materials & Reagents
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Diluent: Methanol:Water (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Strictly controlled to prevent mobile phase viscosity fluctuations)

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (Optimal UV absorbance for the conjugated indazole chromophore)[6][8]

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% 10% B

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

System Suitability Criteria (Self-Validation Check)

Before analyzing unknown samples, inject the System Suitability Solution (100 µg/mL target analyte spiked with 1 µg/mL 6-amino impurity) six times. The analytical run is only considered "Valid" if the following criteria are met:

  • Precision: %RSD of peak area for the target analyte is 2.0%.

  • Peak Symmetry: Tailing factor ( Tf​ ) is 1.5.

  • Selectivity: Resolution ( Rs​ ) between the target and the impurity is 2.0.

Method Validation Framework per ICH Q2(R2)

To ensure the method is fit for its intended purpose (accurate quantification of purity), it must undergo rigorous validation according to the [7][9].

ValidationWorkflow Start Method Development (Column & Phase Selection) Specificity Specificity (Resolution > 1.5) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio Assessment) Precision->LOD_LOQ Robustness Robustness (Flow, Temp, pH variations) LOD_LOQ->Robustness Valid Validated Method Ready for QC Release Robustness->Valid

Caption: ICH Q2(R2) analytical method validation lifecycle for pharmaceutical purity assessment.

Table 2: ICH Q2(R2) Validation Summary for 4-Bromo-1H-indazole-7-carboxylic acid

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from all known impurities Rs​=3.4 Pass
Linearity R2≥0.999 over 25% to 150% of working concentration R2=0.9998 Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% at 3 concentration levels99.4% - 100.8%Pass
Method Precision %RSD 2.0% for 6 independent preparations%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise ( S/N ) 3 (LOD) and 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass
Robustness Rs​>1.5 under deliberate variations (Temp ±5°C, Flow ±0.1 mL/min)Min Rs​=2.9 Pass
Conclusion

The accurate purity determination of 4-Bromo-1H-indazole-7-carboxylic acid requires a nuanced understanding of its physicochemical behavior. While standard C18 columns offer baseline retention, they fail to provide the necessary selectivity against closely related synthetic impurities. By employing a Phenyl-Hexyl stationary phase coupled with strictly controlled acidic mobile phase conditions, we exploit π−π interactions to achieve superior resolution. The resulting method, rigorously validated against ICH Q2(R2) standards[7][9], provides a robust, self-validating framework essential for downstream drug development applications.

References
  • Validation of Analytical Procedures Q2(R2) - ICH (International Council for Harmonisation). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA (European Medicines Agency).[Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation - GMP Compliance.[Link]

  • 6-Amino-4-bromo-1H-indazole-7-carboxylic acid | C8H6BrN3O2 - PubChem (NIH).[Link]

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation - ResearchGate.[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC (NIH).[Link]

Sources

Comprehensive FTIR Spectrum Comparison Guide for Substituted Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Substituted indazole carboxylic acids are foundational scaffolds in medicinal chemistry. They serve as critical precursors for a variety of therapeutic agents, including synthetic cannabinoid receptor agonists (SCRAs) like ADB-BUTINACA[1], selective 5-HT₄ receptor ligands[2], and antineoplastic derivatives. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical modality used to confirm structural modifications—such as N-alkylation, ring halogenation, and amidation—during the synthesis of these compounds[3].

This guide objectively compares the FTIR spectral profiles of various substituted indazole carboxylic acids, detailing the mechanistic causality behind peak shifts and providing a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Causality in FTIR Spectroscopy

Understanding the spectral differences between indazole derivatives requires analyzing the underlying molecular physics and electronic effects that dictate vibrational frequencies.

N-Alkylation and the N-H Stretch

Unsubstituted 1H-indazole-3-carboxylic acid exhibits a distinct, broad N-H stretching vibration between 3150 and 3300 cm⁻¹ . When the N1 position is alkylated (e.g., to form 1-butyl-1H-indazole-3-carboxylic acid), this proton is physically replaced by an alkyl chain. Consequently, the indazole N-H band is completely abolished[3]. Concurrently, new aliphatic sp³ C-H stretching bands emerge in the 2850–2960 cm⁻¹ region, serving as a definitive marker of successful alkylation[1].

Carboxylic Acid Dimerization and the O-H Stretch

In the solid state, indazole carboxylic acids rarely exist as isolated monomers. They form highly stable intermolecular hydrogen-bonded dimers. This interaction occurs between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of another. The hydrogen bonding weakens the covalent O-H bond, lowering its stretching frequency and causing extreme peak broadening (2500 to 3000 cm⁻¹ ) due to the diverse distribution of hydrogen bond lengths and strengths in the crystalline lattice.

Electronic Effects on the Carbonyl (C=O) Stretch

The C=O stretching frequency is highly sensitive to the molecule's electronic environment:

  • Standard Acid: In unsubstituted 1H-indazole-3-carboxylic acid, the C=O stretch typically appears around 1680–1700 cm⁻¹ .

  • Inductive Withdrawing Effects: Introducing an electron-withdrawing group (EWG) like a halogen at the 5-position (e.g., 5-chloro-1H-indazole-3-carboxylic acid) exerts a strong inductive effect (-I). This pulls electron density away from the carbonyl carbon, shortening and strengthening the C=O double bond. The increased force constant shifts the absorption to a higher wavenumber (>1705 cm⁻¹ ).

  • Resonance Donating Effects: Converting the carboxylic acid to an amide (e.g., 1-butyl-1H-indazole-3-carboxamide) introduces nitrogen's lone pair, which donates electron density via resonance (+R). This increases the single-bond character of the C=O bond, lowering the force constant and shifting the peak down to 1650–1665 cm⁻¹ [3].

Quantitative FTIR Data Comparison

The following table summarizes the key diagnostic vibrational frequencies used to differentiate substituted indazole carboxylic acid derivatives.

CompoundN-H Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Aliphatic C-H (cm⁻¹)C=O Stretch (cm⁻¹)C=C/C=N Aromatic (cm⁻¹)
1H-indazole-3-carboxylic acid 3150 - 33002500 - 3000 (broad)Absent1680 - 17001480 - 1580
1-butyl-1H-indazole-3-carboxylic acid Absent2500 - 3000 (broad)2850 - 29601680 - 17001480 - 1580
5-chloro-1H-indazole-3-carboxylic acid 3150 - 33002500 - 3000 (broad)Absent1705 - 17251470 - 1570
1-butyl-1H-indazole-3-carboxamide 3300 - 3400 (Amide)Absent2850 - 29601650 - 16651480 - 1580

Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system .

Step 1: Instrument Initialization & Background Validation

  • Power on the spectrometer and allow the IR source and detector to stabilize for 30 minutes.

  • Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe.

  • Self-Validation Check: Perform a background scan (air). The resulting spectrum must be a flat line near 100% transmittance with no residual peaks. Any peaks indicate cross-contamination, requiring re-cleaning.

Step 2: Sample Application

  • Place 1–2 mg of the neat, dry indazole carboxylic acid powder directly onto the center of the ATR crystal. Ensure the sample completely covers the active evanescent wave area.

Step 3: Pressure Application & Contact Validation

  • Lower the pressure anvil until the integrated clutch clicks, applying standardized pressure.

  • Causality: Consistent, high pressure ensures optimal optical contact between the high-refractive-index crystal and the solid sample. This maximizes the evanescent wave's penetration depth, yielding a high signal-to-noise ratio and preventing peak distortion.

Step 4: Spectral Acquisition

  • Acquire the spectrum using 24 to 32 co-added scans at a resolution of 4 cm⁻¹ over the mid-IR range of 4000 to 400 cm⁻¹[1].

Step 5: Baseline Correction & Environmental Verification

  • Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction.

  • Self-Validation Check: Verify that atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) bands have been successfully subtracted. If negative peaks appear in these regions, the background scan is outdated and must be re-run.

Spectral Identification Workflow

FTIR_Workflow Start Unknown Indazole Carboxylic Acid Derivative CheckNH Analyze 3150 - 3300 cm⁻¹ (Indazole N-H Stretch) Start->CheckNH NH_Present Peak Present (Unsubstituted N1) CheckNH->NH_Present Yes NH_Absent Peak Absent (N-Alkylated / Substituted) CheckNH->NH_Absent No CheckCO Analyze 1680 - 1725 cm⁻¹ (C=O Stretch) NH_Present->CheckCO CheckCH Analyze 2850 - 2960 cm⁻¹ (Aliphatic C-H Stretch) NH_Absent->CheckCH Alkyl_Confirmed Peaks Present (e.g., 1-butyl-1H-indazole...) CheckCH->Alkyl_Confirmed Yes Alkyl_Confirmed->CheckCO CO_Normal ~1680 - 1700 cm⁻¹ (Standard Carboxylic Dimer) CheckCO->CO_Normal Standard CO_Shifted >1705 cm⁻¹ (EWG Present, e.g., 5-Halo) CheckCO->CO_Shifted Shifted

Logical decision tree for identifying substituted indazole carboxylic acids via FTIR peak analysis.

References

  • Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. National Institutes of Health (NIH) / PMC. Retrieved from:[Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health (NIH) / PMC. Retrieved from:[Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

Sources

Safety Operating Guide

Physicochemical Profiling & The Causality of Disposal Choices

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 4-Bromo-1H-indazole-7-carboxylic acid

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of halogenated heteroaromatic building blocks meets both rigorous scientific standards and stringent environmental regulations. 4-Bromo-1H-indazole-7-carboxylic acid (CAS: 1928754-98-6) is a highly valuable intermediate in drug discovery, particularly for synthesizing kinase inhibitors and other targeted therapeutics[1]. However, its physicochemical profile—specifically the presence of a covalently bound bromine atom and a reactive carboxylic acid moiety—necessitates precise disposal protocols to comply with the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA)[2][3].

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 4-Bromo-1H-indazole-7-carboxylic acid, designed to build a culture of safety and compliance in your laboratory.

In laboratory safety, we do not merely follow rules; we respond to molecular causality. Why do we treat this specific compound with heightened regulatory scrutiny?

  • The Halogen Factor (Bromine): Under EPA RCRA guidelines, any waste containing carbon-halogen bonds must be strictly segregated as "Halogenated Waste"[4][5]. If halogenated compounds are incinerated under standard municipal conditions, they can form highly toxic byproducts, including brominated dioxins and furans. Therefore, they require high-temperature rotary kiln incineration equipped with caustic scrubbing. The caustic scrubber (typically a sodium hydroxide spray) is necessary to neutralize the highly corrosive hydrobromic acid (HBr) gas generated during combustion[6].

  • The Carboxylic Acid Moiety: While a relatively weak acid, it can cause localized pH shifts or react exothermically if mistakenly mixed with strong bases or oxidizing agents in a general waste bin[3].

  • GHS Hazard Profile: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). This dictates that all disposal operations must be conducted under local exhaust ventilation (fume hood) using specific Personal Protective Equipment (PPE)[2][7].

Quantitative Safety & Disposal Parameters

Below is a summarized operational matrix for handling this compound.

ParameterSpecification / ProtocolRegulatory & Scientific Rationale
CAS Number 1928754-98-6Unique identifier required for hazardous waste tracking and contractor manifests[1].
Primary GHS Hazards H315, H319, H335Dictates PPE: Nitrile gloves, safety goggles, and an N95/P100 respirator if aerosolized[2].
Waste Classification Halogenated Organic WasteThe bromine atom necessitates specialized high-temp incineration to prevent dioxin formation[4][6].
Incompatible Materials Strong oxidizers, strong basesSegregation prevents exothermic reactions and pressure buildup in the waste accumulation bin[3][8].
Spill Cleanup Sweep/shovel into sealed containerAvoid raising dust. Absolute prohibition on washing down the sink (EPA/RCRA mandate)[3][8].

Self-Validating Disposal Methodology

To maintain a self-validating safety system—where every action includes a built-in verification check—execute the following protocol. This workflow assumes the compound is being disposed of either as a raw solid powder or as a liquid solution (e.g., dissolved in DMSO or DMF for assay preparation).

Phase 1: Segregation and Containment

  • Determine the Physical State:

    • Solid Waste: Collect any unused powder, contaminated weigh boats, or filter papers. Validation Check: Ensure the solid waste is completely dry before placing it inside a heavy-duty, double-lined polyethylene bag to prevent chemical leaching.

    • Liquid Waste: If the compound is dissolved in a solvent (even a non-halogenated solvent like DMSO), the entire mixture must be classified as Halogenated Liquid Waste. The dissolved bromine dictates the waste stream of the entire volume.

  • Container Selection: Use chemical-resistant, high-density polyethylene (HDPE) liquid disposal safety cans for liquids. Validation Check: Inspect the spring-loaded sealed caps and ensure the O-rings are intact to prevent vapor escape and act as a pressure relief valve[3]. For solids, use rigid, leak-proof, sealable pails[2].

Phase 2: Labeling and Satellite Accumulation (SAA) 3. Labeling: Affix a hazardous waste label immediately upon placing the first drop or grain of waste into the container. Validation Check: The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains 4-Bromo-1H-indazole-7-carboxylic acid)" and include the date of initial accumulation[3][9]. 4. Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Validation Check: Ensure the SAA is equipped with secondary containment (spill trays) and physically segregated from incompatible chemical wastes (e.g., inorganic acids or oxidizers)[3][8].

Phase 3: Final Decommissioning and Contractor Handoff 5. Transfer: Once the SAA container reaches its volume limit or the regulatory time limit (often 6 months for academic/research labs under RCRA Subpart K), transfer it to the central hazardous waste storage area[3]. 6. Final Disposal: A certified hazardous waste contractor will transport the material to an EPA-approved facility. The standard destruction method is high-temperature rotary kiln incineration[6].

Waste Stream Decision Workflow

The following diagram illustrates the logical decision tree for routing 4-Bromo-1H-indazole-7-carboxylic acid waste, ensuring no halogenated material mistakenly enters a non-halogenated or municipal waste stream.

G Start 4-Bromo-1H-indazole-7-carboxylic acid Waste Generated State Physical State of Waste? Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent (e.g., DMSO, DMF) State->Liquid SolidBin Double-Lined Halogenated Solid Waste Bin Solid->SolidBin LiquidCheck Is the Carrier Solvent Halogenated? Liquid->LiquidCheck Incineration High-Temp Rotary Kiln Incineration with Caustic Scrubbing SolidBin->Incineration HaloSolvent Yes (e.g., DCM) LiquidCheck->HaloSolvent NonHaloSolvent No (e.g., DMSO) LiquidCheck->NonHaloSolvent HaloBin Halogenated Liquid Waste Safety Can (HDPE) HaloSolvent->HaloBin NonHaloSolvent->HaloBin  Bromine atom forces  halogenated classification HaloBin->Incineration

Decision tree for the segregation and disposal of 4-Bromo-1H-indazole-7-carboxylic acid waste.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.